Amorolfine hydrochloride Amorolfine hydrochloride Amorolfine hydrochloride is a hydrochloride resulting from the formal reacton of equimolar amounts of hydrogen chloride and amorolfine. An inhibitor of the action of squalene monooxygenase, Delta(14) reductase and D7-D8 isomerase and an antifungal agent, it is used for the topical treatment of fungal nail and skin infections. It has a role as an EC 1.14.13.132 (squalene monooxygenase) inhibitor, an EC 5.3.3.5 (cholestenol Delta-isomerase) inhibitor and an EC 1.3.1.70 (Delta(14)-sterol reductase) inhibitor. It is a hydrochloride and a morpholine antifungal drug. It contains an amorolfine(1+).
Amorolfine Hydrochloride is the hyrochloride salt form of amorolfine, a morpholine antifungal agent. Amorolfine inhibits delta-14-reductase and delta-7,8-isomerase, which depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membrane.
Brand Name: Vulcanchem
CAS No.: 78613-38-4
VCID: VC20739996
InChI: InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+;
SMILES: CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl
Molecular Formula: C21H36ClNO
Molecular Weight: 354.0 g/mol

Amorolfine hydrochloride

CAS No.: 78613-38-4

VCID: VC20739996

Molecular Formula: C21H36ClNO

Molecular Weight: 354.0 g/mol

* For research use only. Not for human or veterinary use.

Amorolfine hydrochloride - 78613-38-4

Description

What is Amorolfine Hydrochloride?

Amorolfine hydrochloride is an antifungal drug of the morpholine class, used to treat fungal infections . It functions by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes, which leads to the accumulation of ignosterol . This is achieved through the inhibition of Δ14-sterol reductase and cholestenol Δ-isomerase, two enzymes involved in the ergosterol synthesis pathway .

Amorolfine is available as a nail lacquer containing 5% amorolfine hydrochloride as the active ingredient and is typically used to treat onychomycosis (fungal infections of the toe and fingernails) . It is also available as a cream for dermatomycosis . While amorolfine is available over-the-counter in some countries like Australia, Brazil, Russia, Germany, and the UK, it requires a prescription in many others . It is not currently approved for treating onychomycosis in the United States or Canada, though it can be ordered by mail from other countries .

Mechanism of Action

Amorolfine's fungicidal action relies on the alteration of the fungal cell membrane, specifically targeting sterol biosynthesis . It inhibits ergosterol synthesis at two levels by inhibiting delta 14 reductase and delta 7–8 isomerase, which affects pathogen membrane synthesis, depletes ergosterol, and causes non-typical spherical sterols to accumulate in the fungal cytoplasmic membranes . This broad-spectrum activity makes it effective against various fungi .

Spectrum of Activity

Amorolfine has demonstrated effectiveness against a range of fungal pathogens, including :

  • Trichophyton spp.

  • Microsporum spp.

  • Epidermophyton spp.

  • Candida spp.

  • Cryptococcus spp.

  • Malassezia spp.

  • Alternaria spp.

  • Hendersonula spp.

  • Scopulariopsis spp.

  • Cladosporium

  • Coccidioides

  • Histioplasma

  • Sporothrix

  • Actinomyces

4.2. Combination Therapy

A study explored the efficacy of combining amorolfine nail lacquer with oral terbinafine for treating onychomycosis with matrix involvement . The results indicated that the combination therapy enhanced clinical efficacy and was more cost-effective compared to terbinafine alone . Specifically, a significantly higher success rate was observed in patients treated with the combination of amorolfine and terbinafine compared to those treated with terbinafine alone (59.2% vs. 45.0%; P = 0.03) .

4.3. Comparison with Ciclopirox

In a study comparing amorolfine with ciclopirox, ciclopirox with HPCH vehicle exhibited significantly higher efficacy for both T. rubrum and C. parapsilosis compared to amorolfine reference .

4.4. Limitations

A randomized, double-blind, placebo-controlled trial indicated that topical miconazole and amorolfine were not effective in achieving a complete clinical or mycological cure of mild to moderately severe onychomycosis .

Adverse Effects

Amorolfine is generally well-tolerated, with local adverse effects mainly including burning and itching .

CAS No. 78613-38-4
Product Name Amorolfine hydrochloride
Molecular Formula C21H36ClNO
Molecular Weight 354.0 g/mol
IUPAC Name (2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride
Standard InChI InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+;
Standard InChIKey XZKWIPVTHGWDCF-KUZYQSSXSA-N
Isomeric SMILES CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl
SMILES CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl
Canonical SMILES CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl
Appearance Solid powder
Synonyms amorolfin hydrochloride
amorolfine
amorolfine hydrochloride
Locéryl
Loceryl
Locetar
Odenil
Ro 14-4767-002
Ro-14-4767-002
PubChem Compound 54259
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator